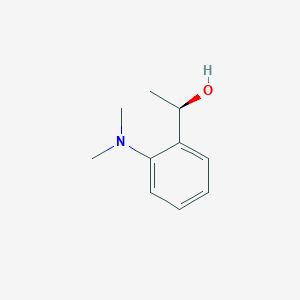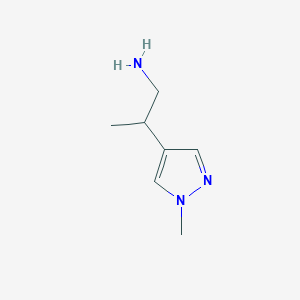
3-(2-Methyloxetan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyloxetan-2-yl)benzaldehyde is an organic compound that has garnered attention in scientific research due to its versatile properties. This compound is characterized by the presence of a benzaldehyde group attached to a 2-methyloxetane ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperatures and pressures to optimize the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyloxetan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(2-Methyloxetan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyloxetan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler compound with a similar aldehyde group but lacking the oxetane ring.
2-Methyloxetane: Contains the oxetane ring but lacks the benzaldehyde group.
3-(2-Hydroxyoxetan-2-yl)benzaldehyde: Similar structure with a hydroxyl group instead of a methyl group on the oxetane ring.
Uniqueness
3-(2-Methyloxetan-2-yl)benzaldehyde is unique due to the combination of the benzaldehyde group and the 2-methyloxetane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(2-methyloxetan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-11(5-6-13-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
OJCUFSVMUDDTFE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCO1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)




![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)


